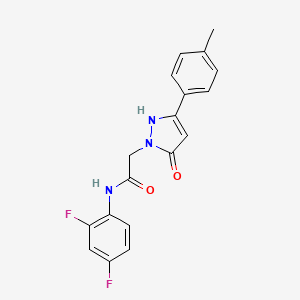
N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has demonstrated their utility in forming coordination complexes with metal ions, such as Co(II) and Cu(II), which exhibit significant antioxidant activity. These findings suggest potential applications in developing antioxidant agents and studying the role of metal coordination in modulating biological activity (Chkirate et al., 2019).
Crystal Structures and Computational Studies
Studies have also focused on the crystal structure analysis and computational studies of compounds similar to the target molecule, helping to elucidate their molecular interactions, stability, and potential for forming supramolecular architectures. Such research aids in understanding the structural basis for the activity and designing compounds with desired properties (Sebhaoui et al., 2020).
Antipsychotic Potential
Research on pyrazole derivatives has identified compounds with antipsychotic-like profiles without interacting with dopamine receptors, offering new avenues for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Corrosion Inhibition
Pyrazoline derivatives have been explored as corrosion inhibitors for metals in acidic media. These studies have revealed that such compounds can provide effective protection against corrosion, suggesting applications in industrial processes and materials preservation (Lgaz et al., 2018).
Antimicrobial and Antiplasmodial Properties
Some derivatives have shown promising antimicrobial and antiplasmodial activities, indicating potential applications in developing new antimicrobial agents and antimalarial drugs. This highlights the versatility of pyrazole-acetamide derivatives in contributing to various fields of medicinal chemistry (Aly et al., 2011).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-2-4-12(5-3-11)16-9-18(25)23(22-16)10-17(24)21-15-7-6-13(19)8-14(15)20/h2-9,22H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKRIMSMOWONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2871431.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2871433.png)
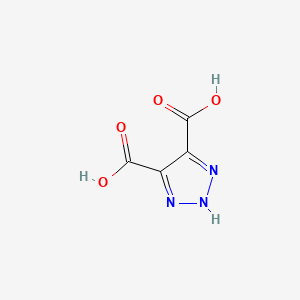
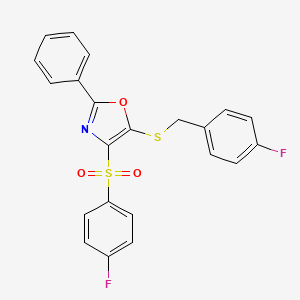
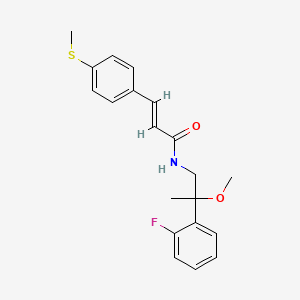
![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2871440.png)
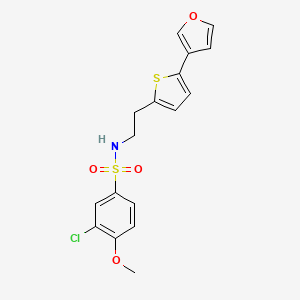
![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
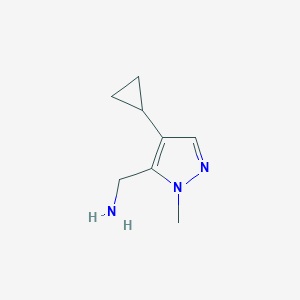
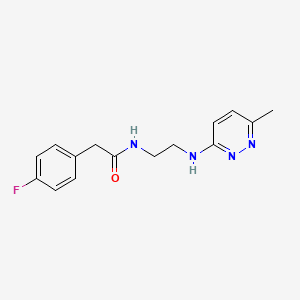
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)